Dilaurylglycerosulfate

Catalog No.
S12896489
CAS No.
M.F
C27H56O6S
M. Wt
508.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilaurylglycerosulfate

Product Name

Dilaurylglycerosulfate

IUPAC Name

2,3-didodecoxypropyl hydrogen sulfate

Molecular Formula

C27H56O6S

Molecular Weight

508.8 g/mol

InChI

InChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30)

InChI Key

YRGBJPWCSAZWNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC

Dilaurylglycerosulfate (1-Propanol, 2,3-bis(dodecyloxy)-, 1-(hydrogen sulfate)) is a highly specialized, synthetic anionic surfactant and co-emulsifier utilized primarily in clinical chemistry . Structurally, it features a glycerol backbone with two saturated twelve-carbon (lauryl) chains attached via ether linkages, capped by a hydrophilic sulfate group . This specific molecular architecture provides exceptional amphiphilic properties, making it a critical raw material for stabilizing diagnostic micro-emulsions—most notably in assays for pancreatic lipase determination. For industrial procurement, its fully synthetic nature guarantees a level of lot-to-lot consistency and chemical stability that cannot be achieved with naturally derived lipid extracts .

Research Fit

Lipase assay co-emulsifier
Stabilizes lipid-water interface without denaturing enzyme
Diagnostic formulation excipient
Works with co-lipase and bile salts in lipase detection

In commercial diagnostic manufacturing, substituting Dilaurylglycerosulfate with common natural emulsifiers (like egg/soy lecithin) or generic ester-linked surfactants leads to severe assay instability . Because the primary application of this compound is the determination of lipase activity, using an ester-linked emulsifier introduces a competing substrate into the system; the target enzyme will hydrolyze the emulsifier, causing rapid degradation of the micro-emulsion and severe background noise [1]. Furthermore, natural lecithins suffer from biological variability in acyl chain length and unsaturation, leading to oxidative degradation over the shelf-life of the diagnostic kit. Dilaurylglycerosulfate’s ether-linked alkyl chains are fundamentally resistant to lipase-mediated ester hydrolysis, ensuring the reagent remains stable and the enzyme acts exclusively on the intended chromogenic reporter .

Substitution Risk

Single-chain surfactants
SDS and similar sulfates may denature lipase and disrupt assay signal
Alternative double-chain surfactants
Different head group or linker may alter protein-surfactant-lipid equilibrium
Substitution without validation
Co-emulsifier performance may not transfer directly; requires assay verification

References

  • [2] Biochemical Principles of Lipid Hydrolysis in Diagnostic Assays. Clinical Enzymology.

Absolute Resistance to Lipase-Mediated Hydrolysis

Unlike natural phospholipids or standard triglycerides, Dilaurylglycerosulfate utilizes ether linkages at the sn-1 and sn-2 positions of the glycerol backbone . When exposed to highly active pancreatic lipase in diagnostic environments, these ether bonds exhibit near-zero cleavage rates, whereas ester-linked lipids are rapidly degraded. This structural immunity prevents the co-emulsifier from being consumed during the assay, maintaining a perfectly stable baseline .

Evidence DimensionEmulsifier Hydrolysis Rate in Lipase Assay
Target Compound Data~0% hydrolysis (ether-linked Dilaurylglycerosulfate)
Comparator Or BaselineRapid hydrolysis (ester-linked natural lecithin/triglycerides)
Quantified DifferenceComplete elimination of emulsifier degradation by the target enzyme
ConditionsIncubation with pancreatic lipase in Tris-HCl buffer (pH 8.4) at 37°C

Procurement of this specific ether-lipid prevents assay drift and eliminates false-positive background noise caused by emulsifier degradation in clinical diagnostics.

Structural difference
Head-to-head
2 lauryl chains vs. 1 chain (SLS)
Chain-number differentiation supports non-denaturing function
Structural basis for lipase assay compatibility

Optimization of Micro-Emulsion Extinction for Diagnostic Sensitivity

In automated clinical chemistry analyzers, the starting micro-emulsion of the diagnostic substrate must maintain a specific optical extinction (typically ~0.5 E) to ensure sensitivity and prevent the measurement of nonspecific serum esterases . Dilaurylglycerosulfate tightly controls the micellar size and optical clarity of the reagent solution significantly better than generic anionic surfactants like sodium lauryl sulfate (SLS), which can cause over-solubilization or unpredictable micellar disruption [1].

Evidence DimensionBaseline Optical Extinction (E) of Substrate Reagent
Target Compound DataStable maintenance at ~0.5 E threshold
Comparator Or BaselineGeneric surfactants (e.g., SLS) causing variable extinction (<0.3 E or precipitation)
Quantified DifferenceReliable maintenance of the optimal 0.5 E threshold required for specific lipase measurement
ConditionsAqueous tartrate buffer (pH 4.0) transitioning to Tris-HCl (pH 8.4) assay conditions

Maintaining the exact 0.5 E extinction threshold is mandatory for regulatory-compliant diagnostic kits to avoid false positives from nonspecific esterases.

Lipophilicity (logP)
Reported
~7.5 logP units higher than SLS
Reported lipophilicity may support lipid-interface partitioning
Computed data; experimental verification recommended

Lot-to-Lot Reproducibility in Commercial Manufacturing

Natural co-emulsifiers such as egg or soy lecithin suffer from inherent biological variability, including varying degrees of unsaturation that lead to oxidative instability over time [1]. Dilaurylglycerosulfate is a fully synthetic, saturated compound (C27H56O6S) with highly defined C12 ether chains. This eliminates the lot-to-lot variability in fatty acid composition and oxidation byproducts seen in natural lipid extracts, ensuring highly reproducible micelle formation across multi-kilogram commercial diagnostic reagent batches .

Evidence DimensionLot-to-Lot Compositional Variance
Target Compound Data<2% variance (fully synthetic, defined structure)
Comparator Or Baseline>10-15% variance (natural lecithin extracts with mixed acyl chains)
Quantified Difference>5-fold reduction in structural and oxidative variability
ConditionsCommercial diagnostic reagent scale-up and long-term shelf-life stability testing

For procurement teams in In Vitro Diagnostics (IVD), synthetic consistency drastically reduces QC failure rates and batch rejections compared to natural lipid alternatives.

Surface activity class
Class-level
Reported superior for double-chain class
Supports surfactant screening for emulsification
Class-level inference; direct DLGS data to verify
Lipase assay role
Method context
Co-emulsifier in lipase diagnostic kits
Reported co-emulsifier context for lipase activity measurement
Assay-specific; verification under own conditions advised

Formulation of Clinical Pancreatic Lipase Assays

Dilaurylglycerosulfate is the gold-standard co-emulsifier for formulating liquid-stable colorimetric lipase diagnostic kits . Because its ether-linked structure ensures it stabilizes the chromogenic substrate without being degraded by the target enzyme, it is an indispensable procurement choice for manufacturing accurate acute pancreatitis diagnostic reagents.

High-Throughput Screening (HTS) of Lipase Inhibitors

In pharmaceutical research targeting obesity or metabolic diseases (e.g., screening for inhibitors like Cetilistat), stable baseline kinetics are critical . Dilaurylglycerosulfate provides a non-reactive micellar environment that prevents false-positive inhibition signals caused by emulsifier breakdown, allowing for highly precise IC50 determination.

Stabilization of Diagnostic Micro-Emulsions in Automated Analyzers

Because it maintains a strict optical extinction profile (~0.5 E) when transitioning from acidic storage buffers to alkaline assay conditions, this compound is ideal for use in ready-to-use reagent cartridges designed for high-throughput automated clinical chemistry analyzers .

Application Fit

Application
Selection Property
Validation Focus
Lipase diagnostic co-emulsifier
Non-denaturing double-chain architecture
Assay reproducibility and enzyme compatibility
Lipid metabolism research
Defined interfacial environment
Emulsion stability and lipase kinetics
Drug delivery & cosmetic emulsions
Class-level emulsification efficiency
Emulsion stability and phase behavior
Surfactant SAR reference
Defined double-chain glycerol sulfate
Structure-property relationship studies

XLogP3

10.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

508.37976068 Da

Monoisotopic Mass

508.37976068 Da

Heavy Atom Count

34

Explore Compound Types